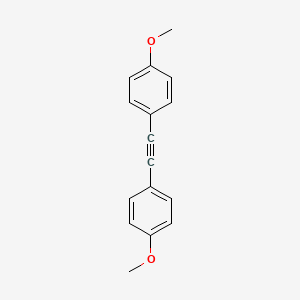

1,2-Bis(4-methoxyphenyl)ethyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-[2-(4-methoxyphenyl)ethynyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-17-15-9-5-13(6-10-15)3-4-14-7-11-16(18-2)12-8-14/h5-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUOFMNGWLZXHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347017 | |

| Record name | 1,2-Bis(4-methoxyphenyl)ethyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2132-62-9 | |

| Record name | 1,2-Bis(4-methoxyphenyl)ethyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1,2-Bis(4-methoxyphenyl)ethyne" synthesis and characterization

An In-depth Technical Guide on the Synthesis and Characterization of 1,2-Bis(4-methoxyphenyl)ethyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a symmetrical diarylalkyne with applications in materials science and as a building block in organic synthesis. This document details a robust synthetic protocol via a palladium-catalyzed Sonogashira coupling reaction, outlines purification methods, and presents a full characterization profile using modern analytical techniques. All quantitative data are summarized in structured tables for clarity and comparative purposes. Experimental workflows are visualized using Graphviz diagrams to provide a clear, step-by-step representation of the processes involved.

Introduction

This compound, also known as 4,4'-dimethoxytolane, is an organic compound featuring a central alkyne triple bond connecting two para-methoxyphenyl rings.[1] Its rigid, linear structure and electron-rich aromatic rings impart unique photophysical properties, making it a valuable component in the development of conjugated polymers, liquid crystals, and molecular electronics.[1] Furthermore, the alkyne functionality serves as a versatile handle for further chemical transformations, including cycloaddition and reduction reactions.[1] This guide presents a detailed methodology for its synthesis and thorough characterization.

Physicochemical and Spectroscopic Data

The key physical and spectroscopic properties of this compound are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₄O₂ | [1][2] |

| Molecular Weight | 238.28 g/mol | [1][2] |

| Physical Appearance | Light yellow or white solid | [1][3] |

| Melting Point | 141-143 °C | [1] |

| Boiling Point | 375.0 ± 27.0 °C (Predicted) | [1][4] |

| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [1][4] |

| CAS Number | 2132-62-9 | [1][2] |

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.43-7.45 (d, J = 8.6-9.0 Hz, 4H, Ar-H), 6.85-6.87 (d, J = 8.6-8.7 Hz, 4H, Ar-H), 3.80-3.83 (s, 6H, -OCH₃) | [1][3] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 159.4, 132.9, 115.8, 114.0, 88.0 (C≡C), 55.3 (-OCH₃) | [1][3] |

| Infrared (IR) (neat) | 2963, 2838, 1606, 1518, 1456, 1285, 1247, 1171, 1105, 1025, 834, 822, 533 cm⁻¹ | [3] |

| High-Resolution Mass Spectrometry (HRMS-EI+) | Calculated for C₁₆H₁₄O₂ [M]⁺: 238.0994; Found: 238.0996 | [3] |

Synthesis of this compound

The synthesis of symmetrical diarylalkynes such as this compound is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Sonogashira coupling is a widely employed method for this transformation.[1] An effective approach involves the dimerization of a terminal alkyne or a one-pot reaction using a suitable alkyne precursor. A tandem Sonogashira coupling of an aryl halide with an alkyne source like propiolic acid provides a direct route to symmetrical diarylalkynes.[1]

Synthetic Workflow

The overall workflow for the synthesis and characterization of this compound is depicted below.

Experimental Protocol: Tandem Sonogashira Coupling

This protocol is adapted from established procedures for the synthesis of symmetrical diarylalkynes.[1]

Materials:

-

4-Iodoanisole

-

Propiolic acid

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-iodoanisole (2.0 equivalents), PdCl₂(PPh₃)₂ (0.02 equivalents), and CuI (0.04 equivalents).

-

The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). This cycle is repeated three times.

-

Anhydrous DMSO is added via syringe, followed by the addition of DBU (2.0 equivalents).

-

Propiolic acid (1.0 equivalent) is then added dropwise to the stirred mixture.

-

Reaction: The reaction mixture is heated to 120 °C in an oil bath and stirred for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, the reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with water and then with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

The fractions containing the desired product are combined, and the solvent is evaporated. The resulting solid is further purified by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to afford this compound as a light-yellow solid.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified product.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Filter the solution through a pipette containing a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

¹H and ¹³C NMR Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum with a larger number of scans (e.g., 128 or more) due to the lower natural abundance of the ¹³C isotope.

-

Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (a few milligrams) of the purified product in a few drops of a volatile solvent like methylene chloride or acetone.

-

Place a single drop of this solution onto a clean, dry KBr or NaCl salt plate.

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

-

Place the salt plate in the sample holder of the FTIR spectrometer.

Acquisition:

-

Record a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

Sample Preparation:

-

Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

Acquisition:

-

Technique: Electron Ionization (EI) is a suitable method for this compound.

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy to confirm the elemental composition.

Conclusion

This technical guide has provided a detailed framework for the synthesis and characterization of this compound. The described Sonogashira coupling protocol offers an efficient and reliable method for its preparation. The comprehensive characterization data, presented in a structured format, serves as a valuable reference for researchers in the fields of organic synthesis, materials science, and drug development. The provided workflows and protocols are intended to be readily adaptable for laboratory use, facilitating the successful synthesis and verification of this important chemical compound.

References

An In-depth Technical Guide to 1,2-Bis(4-methoxyphenyl)ethyne: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological applications of 1,2-Bis(4-methoxyphenyl)ethyne. This symmetrical diarylalkyne has garnered interest in materials science and medicinal chemistry due to its unique structural and electronic characteristics. This document details experimental protocols for its synthesis and characterization, presents its physicochemical properties in a structured format, and explores its potential as an anticancer and antimicrobial agent, with a focus on its interaction with the PI3K/Akt signaling pathway.

Chemical Identity and Physical Properties

This compound, also known as 4,4'-dimethoxytolane, is a crystalline organic compound. Its rigid, linear structure, conferred by the central carbon-carbon triple bond, and the presence of electron-donating methoxy groups on the phenyl rings are key determinants of its chemical behavior and physical characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₄O₂ | [1] |

| Molecular Weight | 238.28 g/mol | [1] |

| Appearance | Light yellow solid | |

| Melting Point | 141-143 °C | |

| Boiling Point (Predicted) | 375.0 ± 27.0 °C | |

| Density (Predicted) | 1.13 ± 0.1 g/cm³ | |

| CAS Number | 2132-62-9 | [1] |

| IUPAC Name | 1-methoxy-4-[2-(4-methoxyphenyl)ethynyl]benzene | [1] |

Spectroscopic and Crystallographic Data

The structural identity and purity of this compound are typically confirmed through various spectroscopic and crystallographic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.43 (d, J = 8.6 Hz, 4H, Ar-H), 6.85 (d, J = 8.6 Hz, 4H, Ar-H), 3.80 (s, 6H, -OCH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 159.4, 132.9, 115.8, 114.0, 88.0 (C≡C), 55.3 (-OCH₃) |

| Infrared (IR) | Major peaks indicative of C-H (aromatic), C=C (aromatic), C-O (ether), and C≡C (alkyne) bonds. |

| Mass Spectrometry (MS) | [M]+ at m/z 238.10 |

Crystal Structure:

The solid-state structure of this compound has been elucidated by X-ray crystallography.[1] This analysis provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Table 3: Crystallographic Data for this compound

| Parameter | Value | Reference |

| COD Number | 7059490 | [1] |

| Space Group | P 1 21/c 1 | [1] |

| Unit Cell Dimensions | a = 8.5051 Å, b = 5.7663 Å, c = 13.3375 Å, β = 90.705° | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis via Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[2][3][4][5][6]

Experimental Workflow for Sonogashira Coupling

Caption: Workflow for the synthesis of this compound.

Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodoanisole (1.0 mmol), 4-methoxyphenylacetylene (1.1 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

-

Solvent Addition: Add freshly distilled triethylamine (10 mL) to the flask.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the triethylammonium iodide salt. Wash the celite pad with dichloromethane.

-

Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude product is then purified by recrystallization.[7][8][9]

Purification by Recrystallization

Recrystallization is a technique used to purify crystalline compounds. The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.[7][8][9]

Protocol:

-

Solvent Selection: Ethanol is a suitable solvent for the recrystallization of this compound.

-

Dissolution: Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote complete crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any adhering impurities.

-

Drying: Dry the crystals under vacuum to obtain the pure this compound.

Characterization Methods

3.3.1. Melting Point Determination

The melting point is a crucial physical property for assessing the purity of a crystalline solid.[10][11][12][13][14]

Protocol:

-

Sample Preparation: Finely powder a small amount of the dried, recrystallized product.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a melting point apparatus and heat at a slow, controlled rate (1-2 °C/min) near the expected melting point.

-

Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A sharp melting range (typically within 1-2 °C) is indicative of high purity.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds.[15][16]

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.[17]

-

Instrument Setup: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire the proton NMR spectrum. The chemical shifts, integration, and coupling patterns will confirm the presence and connectivity of the aromatic and methoxy protons.

-

¹³C NMR: Acquire the proton-decoupled carbon-13 NMR spectrum. The number and chemical shifts of the signals will confirm the carbon framework of the molecule.

Chemical Reactivity

The chemical reactivity of this compound is primarily governed by the alkyne functional group and the electron-rich aromatic rings.

-

Oxidation: The alkyne can be oxidized to the corresponding 1,2-diketone (anisil) using strong oxidizing agents.

-

Reduction: The triple bond can be reduced to a double bond (alkene) or a single bond (alkane) using various reducing agents.

-

Cycloaddition Reactions: The alkyne moiety can participate in cycloaddition reactions, such as Diels-Alder reactions, to form various cyclic compounds.

Biological Activities and Potential Applications

Recent studies have highlighted the potential of this compound and related structures in the field of drug development.

Anticancer Activity

This compound has shown promising anticancer activity, particularly against breast cancer cell lines.[18][19][20] Its mechanism of action is believed to involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

PI3K/Akt Signaling Pathway:

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth and survival and is often dysregulated in cancer.[10][11][12][13][14] Inhibition of this pathway is a key strategy in cancer therapy. This compound is hypothesized to exert its anticancer effects by inhibiting one or more components of this pathway.

Caption: Proposed inhibition of the PI3K/Akt pathway by this compound.

Antimicrobial Activity

Compounds containing methoxyphenyl moieties have been investigated for their antimicrobial properties.[21][22][23] The mechanism of action for diarylalkynes is not fully elucidated but may involve disruption of the bacterial cell membrane or inhibition of essential enzymes. Further research is needed to determine the specific antimicrobial spectrum and mechanism of this compound.

Conclusion

This compound is a compound with well-defined physical and chemical properties and is readily synthesized and characterized using standard laboratory techniques. Its potential as an anticancer agent, possibly through the inhibition of the PI3K/Akt signaling pathway, and its potential antimicrobial activity make it a molecule of significant interest for further investigation in medicinal chemistry and drug development. This guide provides a foundational resource for researchers embarking on studies involving this promising compound.

References

- 1. This compound | C16H14O2 | CID 617234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. gold-chemistry.org [gold-chemistry.org]

- 6. jk-sci.com [jk-sci.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. probiologists.com [probiologists.com]

- 11. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds | MDPI [mdpi.com]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 17. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 18. 2-(4-Methoxyphenyl)ethanol [webbook.nist.gov]

- 19. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]

- 20. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mjm.mcgill.ca [mjm.mcgill.ca]

- 22. Mechanism of action of antimicrobial agents | PPTX [slideshare.net]

- 23. Mechanism of action of the arylomycin antibiotics and effects of signal peptidase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 1,2-Bis(4-methoxyphenyl)ethyne

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 1,2-bis(4-methoxyphenyl)ethyne (also known as 4,4'-dimethoxytolane). The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral properties. Detailed experimental protocols are provided, and key data and relationships are visualized for clarity.

Chemical Structure and Overview

This compound is a symmetrical diarylalkyne. Its structure consists of a central acetylene (ethyne) unit flanked by two 4-methoxyphenyl (p-anisyl) groups. This arrangement results in a rigid, linear molecule with specific spectroscopic characteristics that are valuable for its identification and characterization.

Caption: Chemical structure of this compound.

Spectroscopic Data Presentation

The following sections summarize the quantitative data obtained from NMR, IR, and UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the molecule's symmetry, the spectra are relatively simple.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.45 | Doublet (d) | 4H | 9.0 | Aromatic protons (ortho to -C≡C-) |

| 6.87 | Doublet (d) | 4H | 8.7 | Aromatic protons (ortho to -OCH₃) |

| 3.83 | Singlet (s) | 6H | N/A | Methoxyl protons (-OCH₃) |

| Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1] |

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 159.35 | Aromatic Carbon (C-OCH₃) |

| 132.85 | Aromatic Carbon (ortho to -C≡C-) |

| 115.68 | Aromatic Carbon (ipso, attached to -C≡C-) |

| 113.93 | Aromatic Carbon (ortho to -OCH₃) |

| 87.91 | Alkynyl Carbon (-C≡C-) |

| 55.28 | Methoxyl Carbon (-OCH₃) |

| Solvent: CDCl₃, Spectrometer Frequency: 100 MHz[1][2] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2963, 2838 | Medium | C-H stretch (aromatic and methyl) |

| 1606, 1518 | Strong | C=C stretch (aromatic ring) |

| 1285, 1247 | Strong | C-O stretch (aryl ether) |

| 1171 | Strong | C-O stretch (aryl ether) |

| 834 | Strong | C-H bend (para-disubstituted ring) |

| Sample State: Neat[1] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended conjugation in diarylalkynes results in characteristic absorption bands in the UV region.

Table 4: Representative UV-Vis Absorption Data for Diarylalkynes

| Wavelength (λ_max) nm | Molar Absorptivity (ε) L mol⁻¹ cm⁻¹ | Solvent | Assignment |

| ~250-400 | ~2 x 10⁴ | Hexane or CH₂Cl₂ | π → π* transitions |

| Note: This data is representative for the class of symmetric diarylacetylenes, as specific data for the title compound is not readily available in public databases. The absorption maxima are associated with the extended π-electron system.[3] |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[4]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for referencing.[4]

-

Transfer: Filter the solution into a clean, 5 mm NMR tube.

-

Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to optimize homogeneity.

-

Acquire the ¹H spectrum, followed by the proton-decoupled ¹³C spectrum.[1]

-

Typical acquisition parameters for ¹H NMR include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 45° pulse and a 2-second relaxation delay are common.

-

FT-IR Spectroscopy Protocol

-

Sample Preparation (Neat/Solid Film):

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.

-

Place a small amount of the solid sample directly onto the crystal surface.

-

Apply pressure using the clamp to ensure good contact between the sample and the crystal.[5]

-

-

Background Scan: Perform a background scan of the empty, clean ATR crystal to account for atmospheric CO₂ and H₂O.[5]

-

Sample Scan:

-

Acquire the sample spectrum. The instrument scans the sample with a broad range of infrared frequencies.

-

The final spectrum is typically an average of 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample scan against the background scan to generate the final transmittance or absorbance spectrum.

UV-Vis Spectroscopy Protocol

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., hexane or cyclohexane).

-

Perform serial dilutions to obtain a sample with an absorbance maximum between 0.5 and 1.0 AU (Absorbance Units). This typically corresponds to a concentration in the micromolar range.

-

-

Cuvette Preparation: Use a pair of matched quartz cuvettes (1 cm path length). Fill one cuvette with the pure solvent (the "blank") and the other with the sample solution.[6]

-

Baseline Correction: Place the "blank" cuvette in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.[2]

-

Sample Measurement: Replace the blank cuvette with the sample cuvette and acquire the absorption spectrum over the desired wavelength range (e.g., 200-500 nm). The instrument records absorbance as a function of wavelength.[7]

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. engineering.purdue.edu [engineering.purdue.edu]

- 3. researchgate.net [researchgate.net]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. ossila.com [ossila.com]

- 7. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

Discovery and history of diarylalkynes

An In-depth Technical Guide to the Discovery and History of Diarylalkynes

This guide provides a comprehensive overview of the discovery, historical development, and synthesis of diarylalkynes, a class of organic compounds characterized by an acetylene unit substituted with two aryl groups. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of synthetic methodologies, quantitative data, and experimental protocols.

Introduction to Diarylalkynes

Diarylalkynes, with the general structure Ar-C≡C-Ar', are a significant class of compounds in organic chemistry. Their rigid, linear geometry and conjugated π-system impart unique photophysical and electronic properties, making them valuable in materials science as organic semiconductors, fluorescent probes, and building blocks for conjugated polymers. In medicinal chemistry and drug development, the diarylalkyne motif is found in various biologically active molecules and serves as a versatile scaffold for the synthesis of complex therapeutic agents. The simplest symmetric diarylalkyne, diphenylacetylene (C₆H₅C≡CC₆H₅), is also commonly known as tolan.

Historical Development of Diarylalkyne Synthesis

The history of diarylalkyne synthesis is intertwined with the broader development of organic chemistry, particularly the formation of carbon-carbon bonds. Early methods were often harsh and limited in scope, while the advent of transition-metal-catalyzed cross-coupling reactions in the 20th century revolutionized their preparation.

Early Syntheses (19th Century)

The foundations for alkyne chemistry were laid in the 19th century. While the discovery of acetylene by Edmund Davy in 1836 and its subsequent characterization by Marcellin Berthelot in the 1860s were pivotal, the synthesis of its diaryl derivatives followed from the development of fundamental organic reactions.[1]

One of the earliest approaches to forming the alkyne bond was through dehydrohalogenation. This method involves the elimination of two molecules of hydrogen halide from a vicinal or geminal dihalide using a strong base. The synthesis of diphenylacetylene (tolan) from stilbene serves as a classic example of this strategy. First, the double bond of stilbene (1,2-diphenylethylene) is halogenated (e.g., with bromine) to form 1,2-dibromo-1,2-diphenylethane. Subsequent treatment with a strong base, such as potassium hydroxide in a high-boiling solvent, induces a double dehydrobromination to yield diphenylacetylene.[2][3]

Another significant 19th-century contribution was the Glaser Coupling , discovered by Carl Glaser in 1869. This reaction involves the oxidative homocoupling of terminal alkynes in the presence of a copper(I) salt (e.g., CuCl) and an oxidant (typically air or oxygen), usually in the presence of a base like ammonia.[4][5] While primarily used to synthesize symmetrical 1,3-diynes (Ar-C≡C-C≡C-Ar), the underlying principle of copper-mediated alkyne coupling was a crucial step toward more versatile cross-coupling methods. In 1882, Adolf von Baeyer utilized a variant of this reaction in his extensive work on the synthesis of indigo dye.[2]

The Dawn of Cross-Coupling: Castro-Stephens Reaction

A major advancement came in 1963 with the development of the Castro-Stephens Coupling . This reaction involves the coupling of a pre-formed copper(I) acetylide with an aryl halide, typically in a solvent like pyridine, to form a diarylalkyne and a copper(I) halide.[6][7] This was a significant improvement as it allowed for the synthesis of unsymmetrical diarylalkynes (Ar-C≡C-Ar') by coupling two different aryl groups. The reaction proceeds via a proposed oxidative addition/reductive elimination pathway at the copper center.

The Palladium Revolution: Sonogashira and Suzuki Couplings

The latter half of the 20th century saw the emergence of palladium-catalyzed cross-coupling reactions, which have become the most powerful and versatile tools for the synthesis of diarylalkynes.

Sonogashira Coupling: Introduced in 1975 by Kenkichi Sonogashira, this reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base (e.g., triethylamine).[8][9] The Sonogashira coupling is exceptionally versatile due to its mild reaction conditions and high tolerance for a wide range of functional groups, making it a cornerstone of modern organic synthesis. Its mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Suzuki-Miyaura Coupling: While not a direct alkyne-aryl coupling, the Suzuki-Miyaura coupling, developed in 1979, provides an alternative and powerful route to diarylalkynes. This reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide catalyzed by a palladium(0) complex in the presence of a base.[3][10] To synthesize diarylalkynes using this method, an alkynylboronate ester can be coupled with an aryl halide, or an arylboronic acid can be coupled with an alkynyl halide.

Key Synthetic Methodologies and Quantitative Data

The choice of synthetic method for a diarylalkyne depends on the desired substitution pattern (symmetrical or unsymmetrical), the availability of starting materials, and the presence of other functional groups. The following tables summarize quantitative data for several key synthetic methods.

Table 1: Classical Synthesis of Diphenylacetylene (Tolan)

| Starting Material | Reagents | Conditions | Yield (%) | Reference |

| trans-Stilbene | 1. Br₂; 2. KOH, EtOH | Reflux, 24h | 66-69 | [11] |

| meso-Stilbene Dibromide | KOH, Triethylene Glycol | 160-170°C, 10 min | ~20 | [12] |

| Benzil | 1. Hydrazine Hydrate; 2. HgO | 1. Reflux, 60h; 2. Benzene | 67-73 | [13] |

Table 2: Castro-Stephens Coupling

| Aryl Halide | Copper Acetylide | Solvent | Conditions | Yield (%) | Reference |

| Iodobenzene | Copper(I) phenylacetylide | Pyridine | Reflux | 70-80 | [6] |

| o-Iodobenzoic acid | Copper(I) phenylacetylide | DMF | 120°C | 55 | [6] |

| 3-Hydroxy-2-iodopyridine | Copper(I) phenylacetylide | Pyridine | 110-120°C, 9h | High | [14] |

Table 3: Sonogashira Coupling for Diarylalkyne Synthesis

| Aryl Halide | Alkyne | Catalyst System | Base / Solvent | Conditions | Yield (%) | Reference |

| Iodobenzene | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | Room Temp | 95-99 | [9] |

| 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | DIPA | 70°C | 91 | [11] |

| 3-Bromopyridine | 1-ethynyl-4-methoxybenzene | PdCl₂(PPh₃)₂, CuI | DIPA | 70°C | 84 | [11] |

| Iodobenzene | Propiolic Acid -> Decarboxylation | Pd₂(dba)₃, dppf | TBAF / NMP | RT, then 90°C | 72-97 | [15][16] |

Table 4: Suzuki-Miyaura Coupling for Diarylalkyne Synthesis

| Boronic Acid/Ester | Alkynyl/Aryl Halide | Catalyst System | Base / Solvent | Conditions | Yield (%) | Reference |

| Phenylboronic acid | 1-bromo-4-ethynylbenzene | Pd(PPh₃)₄ | Na₂CO₃ / Toluene, H₂O | 80°C | 95 | N/A |

| 4-Methoxyphenylboronic acid | 1-iodo-4-nitrobenzene | Pd/C | K₂CO₃ / DMF | Microwave, 90 min | 92 | [17] |

| Phenylboronic acid | Iodobenzene | Cu(II)Salen@KCC-1 | K₂CO₃ / DMF | 110°C | 98 | [18] |

Note: Yields are highly dependent on the specific substrates, catalysts, and reaction conditions used. The data presented are representative examples.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of diphenylacetylene, a representative diarylalkyne, using both a classical method and a modern cross-coupling reaction.

Classical Synthesis: Dehydrobromination of meso-Stilbene Dibromide

This two-step procedure first involves the bromination of trans-stilbene, followed by double dehydrobromination.

Step 1: Bromination of trans-Stilbene to form meso-Stilbene Dibromide

-

In a 100-mL Erlenmeyer flask, dissolve 2.0 g of trans-stilbene in 40 mL of glacial acetic acid by warming on a hot plate.

-

Carefully add 4.0 g of pyridinium hydrobromide perbromide to the warm solution.

-

Mix the reagents by swirling and heat the mixture for an additional 2-3 minutes. Small plate-like crystals of stilbene dibromide should precipitate almost immediately.

-

Cool the flask in cold running water.

-

Collect the solid product by suction filtration using a Büchner funnel.

-

Wash the collected solid with 10-15 mL of cold methanol to remove any yellow color.

-

Allow the product to air-dry. The expected yield is nearly quantitative.[19]

Step 2: Dehydrobromination to form Diphenylacetylene

-

Place approximately 1.5 g of potassium hydroxide (KOH) pellets into a 100 mL boiling flask and add 20 mL of ethylene glycol.

-

Swirl the mixture while warming gently until most of the KOH dissolves.

-

Add all of the dried stilbene dibromide from Step 1 and a few boiling stones to the flask.

-

Attach an air-cooled reflux condenser.

-

Heat the mixture to a gentle reflux for 20 minutes.

-

At the end of the reflux period, decant the hot solution into a 250 mL Erlenmeyer flask and allow it to cool to room temperature.

-

Slowly add 120 mL of water while swirling the flask. Diphenylacetylene should begin to separate as a yellow solid.

-

Allow the mixture to stand for 15 minutes, then cool it in an ice bath.

-

Collect the product by suction filtration.

-

The crude product can be purified by recrystallization from a warm ethanol/water mixture.[2]

Modern Synthesis: Sonogashira Coupling of Iodobenzene and Phenylacetylene

This protocol describes a typical laboratory-scale Sonogashira coupling.

-

To a Schlenk flask under an inert atmosphere (argon or nitrogen), add PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol, 2 mol%), and CuI (4 mg, 0.02 mmol, 2 mol%).

-

Add degassed triethylamine (Et₃N, 5 mL) to the flask.

-

Add iodobenzene (204 mg, 1.0 mmol) and phenylacetylene (112 mg, 1.1 mmol) to the mixture via syringe.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

-

Once the reaction is complete, dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst and amine salts.

-

Wash the filtrate with 1 M HCl (2 x 10 mL) and then with brine (10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude diphenylacetylene can be purified by column chromatography on silica gel (eluting with hexanes) or by recrystallization from ethanol to yield a white crystalline solid.

Diagrams of Workflows and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate key synthetic workflows and catalytic cycles.

Conclusion

The synthesis of diarylalkynes has evolved dramatically from early dehydrohalogenation methods to the highly efficient and versatile palladium-catalyzed cross-coupling reactions that are standard today. The Sonogashira and Suzuki-Miyaura couplings, in particular, offer mild conditions and broad functional group tolerance, enabling the synthesis of a vast array of complex diarylalkyne structures for applications in pharmaceuticals, materials science, and beyond. The continued development of more sustainable and efficient catalytic systems promises to further expand the accessibility and utility of this important class of organic compounds.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. people.wou.edu [people.wou.edu]

- 3. Alkyne - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Castro–Stephens coupling - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. prezi.com [prezi.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon [organic-chemistry.org]

- 17. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 18. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 19. condor.depaul.edu [condor.depaul.edu]

Solubility Profile of 1,2-Bis(4-methoxyphenyl)ethyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-Bis(4-methoxyphenyl)ethyne, a molecule of interest in various research and development fields. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on predicted solubility based on chemical principles, and provides detailed, adaptable experimental protocols for its precise determination.

Introduction to this compound

This compound, also known as 4,4'-dimethoxytolane, is a diarylalkyne characterized by a central acetylene unit flanked by two 4-methoxyphenyl groups. Its rigid, linear structure and electron-rich aromatic rings contribute to its unique physicochemical properties and potential applications in materials science and medicinal chemistry. Understanding its solubility is a critical first step in designing experimental protocols, formulating delivery systems, and interpreting biological activity data.

Molecular Structure:

Where Ph represents a benzene ring.

Predicted Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The molecule possesses a nonpolar core due to the hydrocarbon framework of the benzene rings and the acetylene linker. The two methoxy groups introduce a degree of polarity, but the overall character of the molecule is predominantly nonpolar to moderately polar.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | High | The nonpolar hydrocarbon backbone of the solute will interact favorably with nonpolar solvents via van der Waals forces. |

| Moderately Polar Aprotic | Dichloromethane, Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | These solvents can effectively solvate both the nonpolar and moderately polar regions of the molecule. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate | The polarity of these solvents may be sufficient to dissolve the compound, though less effectively than moderately polar aprotic solvents. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The hydrogen-bonding capability of these solvents is less likely to favorably interact with the largely nonpolar solute. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Insoluble to Very Low | The highly polar and hydrogen-bonding nature of water is incompatible with the nonpolar regions of the molecule. While DMSO is a strong polar aprotic solvent, the large nonpolar surface area of the solute may limit solubility. |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, experimental determination is necessary. The following are detailed methodologies for two common types of solubility assays: the thermodynamic (equilibrium) solubility assay and the kinetic solubility assay.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the solubility of a compound when the dissolved and undissolved forms are in equilibrium, providing a measure of the true solubility.[1]

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with stir bars

-

Constant temperature incubator or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer within a constant temperature environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[2] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[2]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by comparing its analytical response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in units such as mg/mL, g/100 mL, or mol/L.

-

Kinetic Solubility Assay

This high-throughput method measures the solubility of a compound from a concentrated stock solution (typically in DMSO) diluted into an aqueous or organic solvent. It is often used in early drug discovery to quickly assess solubility.[3][4][5]

Objective: To determine the concentration at which this compound precipitates when diluted from a DMSO stock into a target solvent.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Selected organic solvents

-

96-well microplates

-

Automated liquid handler (optional)

-

Plate shaker

-

Plate reader capable of nephelometry or UV-Vis absorbance measurement

-

Centrifuge with a plate rotor (for UV-Vis method)

Procedure:

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

-

Assay Plate Preparation:

-

Add the target solvent to the wells of a 96-well plate.

-

Use a liquid handler or multichannel pipette to add a small volume of the DMSO stock solution to the solvent-containing wells to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

-

Incubation and Measurement:

-

Seal the plate and shake it for a defined period (e.g., 1-2 hours) at a controlled temperature.[4]

-

Nephelometry Method: Measure the light scattering of the solutions in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[5]

-

UV-Vis Absorbance Method: After incubation, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and measure the UV absorbance at a wavelength where this compound absorbs. A decrease in the expected absorbance indicates precipitation.

-

-

Data Analysis:

-

The kinetic solubility is defined as the highest concentration at which no precipitate is detected.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

References

Health and Safety Information for 1,2-Bis(4-methoxyphenyl)ethyne: A Technical Guide

Disclaimer: This document provides a summary of available health and safety information for 1,2-Bis(4-methoxyphenyl)ethyne (CAS No. 2132-62-9). It is intended for use by trained professionals in research and development. A comprehensive Safety Data Sheet (SDS) for this specific compound is not publicly available. Therefore, this substance should be handled with extreme caution as a chemical with unknown toxicity. The information provided herein is based on the limited data available for this compound and safety profiles of structurally similar chemicals.

Chemical and Physical Properties

This compound is a symmetrical aromatic alkyne. Its central carbon-carbon triple bond and flanking methoxy-substituted phenyl rings define its chemical reactivity and physical characteristics.

| Property | Value |

| Molecular Formula | C₁₆H₁₄O₂ |

| Molecular Weight | 238.28 g/mol |

| CAS Number | 2132-62-9 |

| Appearance | Light yellow solid |

| Melting Point | 141-143°C |

| Boiling Point (Predicted) | 375.0 ± 27.0°C |

| Density (Predicted) | 1.13 ± 0.1 g/cm³ |

Hazard Identification and Precautionary Measures

Due to the absence of specific toxicological data for this compound, a precautionary approach is mandatory. The hazards of structurally related compounds, diphenylacetylene and anisole, can provide some insight into potential risks.

-

Diphenylacetylene (CAS No. 501-65-5): According to its Safety Data Sheet, diphenylacetylene is not classified as a hazardous substance or mixture. However, it is still recommended to handle it with care as with any chemical.

-

Anisole (Methoxybenzene, CAS No. 100-66-3): Anisole is classified as a flammable liquid.[1][2] It may cause drowsiness or dizziness and is harmful to aquatic life. Repeated exposure may cause skin dryness or cracking.[1][3]

Inferred Hazards for this compound:

Based on its structure, the following potential hazards should be considered:

-

Irritation: May cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation.

-

Flammability: As an organic compound, it is likely combustible.

-

Unknown Long-term Effects: The carcinogenic, mutagenic, and reproductive hazards are unknown.

Recommended Precautionary Measures:

Given the unknown toxicity, it is crucial to handle this compound with the highest level of precaution.

-

Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4]

-

Personal Protective Equipment (PPE):

-

Hygiene Practices: Avoid inhalation of dust or fumes. Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Handling and Storage

Proper handling and storage procedures are critical to minimizing risk.

| Aspect | Recommendation |

| Handling | Use in a well-ventilated area, preferably a fume hood. Avoid generating dust. Take precautionary measures against static discharge. |

| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. |

First Aid Measures

In case of exposure, the following first aid measures are recommended. Seek immediate medical attention for any significant exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5] |

Experimental Protocols and Workflows

As no specific experimental protocols for the safety assessment of this compound are available, a general workflow for handling chemicals with unknown hazards is presented below. This workflow emphasizes a cautious and systematic approach to minimize exposure and risk.

Caption: Workflow for Handling Chemicals with Unknown Toxicity.

Biological Activity and Signaling Pathways

While detailed toxicological data is lacking, some research indicates that this compound may possess biological activity. It has been investigated for potential anticancer and antimicrobial properties. However, the specific signaling pathways through which it may exert these effects have not been elucidated in the available literature. Researchers should be aware of its potential biological activity and handle it accordingly.

Conclusion

This compound is a research chemical with limited available health and safety information. In the absence of comprehensive data, it must be treated as a substance with unknown and potentially significant hazards. Strict adherence to safety protocols, including the use of appropriate engineering controls and personal protective equipment, is essential to minimize the risk of exposure. Further toxicological studies are required to fully characterize the health and safety profile of this compound.

References

Commercial Availability and Technical Guide for 1,2-Bis(4-methoxyphenyl)ethyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercially available suppliers of 1,2-Bis(4-methoxyphenyl)ethyne (also known as 4,4'-Dimethoxytolane), its synthesis, purification, and its role as a potential anticancer agent through the modulation of the PI3K/Akt signaling pathway.

Commercially Available Suppliers

A variety of chemical suppliers offer this compound, with varying purity levels, quantities, and price points. The following table summarizes the offerings from several key suppliers to aid in procurement for research and development purposes.

| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |

| ChemScene | 2132-62-9 | ≥98% | 250 mg, 1 g | $58 (250 mg), $147 (1 g)[1] |

| Sigma-Aldrich | 2132-62-9 | 98% | - | Inquiry required |

| Aladdin Scientific | 2132-62-9 | min 97% | 100 mg | $49.99 (100 mg) |

| Fluorochem | 1226-42-2 | 95% | 5g, 10g, 25g, 100g, 500g | €12 (5g), €17 (10g), €36 (25g), €98 (100g), €394 (500g)[2] |

| Vulcanchem | 2132-62-9 | - | - | Inquiry required[3] |

Experimental Protocols

Synthesis of this compound via Tandem Sonogashira Coupling

This protocol describes an efficient one-pot synthesis of symmetrical diarylalkynes like this compound.[3]

Materials:

-

Propiolic acid

-

4-iodoanisole

-

Palladium(II) chloride (PdCl₂) (2 mol%)

-

Xphos (4 mol%)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2 equivalents)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add propiolic acid, 4-iodoanisole, PdCl₂, Xphos, and DBU.

-

Add DMSO as the solvent.

-

Heat the reaction mixture to 120°C.

-

Stir the reaction for 24 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Proceed with aqueous workup and extraction with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

This protocol outlines the purification of the crude this compound.

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Hexanes

-

Ethyl acetate

-

Glass column

-

Cotton or glass wool

-

Sand

Procedure:

-

Prepare the Column:

-

Securely plug the bottom of a glass column with cotton or glass wool.

-

Add a small layer of sand over the plug.

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

-

Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles.

-

Add a layer of sand on top of the silica gel bed.

-

-

Load the Sample:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

-

Carefully load the sample onto the top of the silica gel.

-

-

Elution:

-

Begin eluting the column with a non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate, starting with a low polarity).

-

Gradually increase the polarity of the eluent to facilitate the separation of the desired compound from impurities.

-

-

Fraction Collection and Analysis:

-

Collect the eluate in fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound as a light yellow solid.[3]

-

Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., breast or lung cancer cells)

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Solubilization and Absorbance Reading:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Signaling Pathway and Experimental Workflow

PI3K/Akt Signaling Pathway Inhibition

This compound has been suggested to exert its anticancer effects by modulating the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[6][7][8][9] Inhibition of this pathway can lead to decreased cell viability and the induction of apoptosis in cancer cells.

Caption: PI3K/Akt signaling pathway and the inhibitory effect of this compound.

Experimental Workflow for Evaluating Anticancer Activity

The following diagram illustrates a typical workflow for investigating the anticancer properties of this compound.

Caption: Experimental workflow for assessing the anticancer activity of this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. 1,2-Bis(4-methoxyphenyl)ethane-1,2-dione | CymitQuimica [cymitquimica.com]

- 3. This compound (2132-62-9) for sale [vulcanchem.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. atcc.org [atcc.org]

- 6. cusabio.com [cusabio.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Sonogashira Coupling for the Synthesis of 1,2-Bis(4-methoxyphenyl)ethyne

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, which utilizes a palladium catalyst and a copper(I) co-catalyst, is conducted under mild conditions, making it highly valuable in the synthesis of complex molecules, natural products, and organic materials.[1][2] 1,2-Bis(4-methoxyphenyl)ethyne, also known as 4,4'-dimethoxytolan, is a symmetrical diarylacetylene. Its rigid, linear structure and electron-rich methoxy groups make it a valuable building block in materials science and a scaffold in medicinal chemistry. This document provides a detailed protocol for its synthesis via a tandem Sonogashira coupling reaction.

Reaction Scheme:

The synthesis of this compound can be efficiently achieved through a one-pot, tandem Sonogashira coupling reaction. This process involves the in-situ decarboxylation of propiolic acid to form a terminal alkyne, which then couples with two equivalents of 4-iodoanisole.

General Reaction Scheme for the Tandem Sonogashira Coupling Synthesis of this compound.

Data Presentation

Table 1: Reagents and Materials

This table summarizes the key reagents required for the synthesis, their properties, and their specific roles in the reaction.

| Reagent/Material | Formula | M.W. ( g/mol ) | Role/Function | Reference |

| 4-Iodoanisole | C₇H₇IO | 234.03 | Aryl halide substrate | [3] |

| Propiolic Acid | C₃H₂O₂ | 70.05 | In-situ alkyne source | [3] |

| Palladium(II) Chloride (PdCl₂) | PdCl₂ | 177.33 | Palladium catalyst precursor | [3] |

| Xphos | C₃₃H₄₉P | 488.71 | Phosphine ligand | [3] |

| Copper(I) Iodide (CuI) | CuI | 190.45 | Co-catalyst, activates the alkyne | [4][5] |

| DBU | C₉H₁₆N₂ | 152.24 | Non-nucleophilic base | [3] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Reaction solvent | [3] |

Experimental Protocols

This section details the step-by-step methodology for the synthesis of this compound based on an established tandem Sonogashira coupling protocol.[3]

Materials and Equipment:

-

Oven-dried Schlenk flask with a magnetic stir bar

-

Nitrogen or Argon gas inlet

-

Standard glassware for workup and purification

-

Rotary evaporator

-

Column chromatography setup (silica gel)

-

NMR spectrometer for product characterization

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk flask, add 4-iodoanisole (2.0 equivalents), palladium(II) chloride (PdCl₂, 2 mol%), Xphos (4 mol%), and copper(I) iodide (CuI, 5 mol%).

-

Seal the flask with a septum, and purge with an inert atmosphere (Nitrogen or Argon) for 10-15 minutes.

-

-

Addition of Reagents:

-

Under the inert atmosphere, add anhydrous dimethyl sulfoxide (DMSO) as the solvent.

-

Add propiolic acid (1.0 equivalent) to the mixture via syringe.

-

Finally, add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equivalents) to the reaction mixture.

-

-

Reaction Conditions:

-

Immerse the flask in a preheated oil bath and stir the reaction mixture at 120°C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.[3]

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).[6][7]

-

Combine the organic layers and wash with water, followed by brine to remove residual DMSO and salts.[5][7]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel.[6]

-

Use a non-polar eluent system, such as a mixture of hexane and ethyl acetate, to isolate the pure product.

-

-

Characterization:

-

The final product, this compound, should be a light yellow solid.[3]

-

Confirm the structure and purity using spectroscopic methods such as ¹H NMR and ¹³C NMR.

-

Visualizations

Diagram 1: Sonogashira Coupling Catalytic Cycle

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] The palladium(0) species undergoes oxidative addition with the aryl halide. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which then acts as an activated species for transmetalation to the palladium center. Reductive elimination yields the final product and regenerates the palladium(0) catalyst.[2]

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira reaction | PPTX [slideshare.net]

- 3. This compound (2132-62-9) for sale [vulcanchem.com]

- 4. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 5. scispace.com [scispace.com]

- 6. ijnc.ir [ijnc.ir]

- 7. rsc.org [rsc.org]

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Diarylalkynes

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed synthesis of diarylalkynes is a cornerstone of modern organic chemistry, enabling the construction of carbon-carbon bonds with high efficiency and selectivity. These motifs are prevalent in pharmaceuticals, natural products, and advanced materials.[1][2] The Sonogashira cross-coupling reaction is the most prominent method for this transformation, involving the coupling of a terminal alkyne with an aryl or vinyl halide.[3][4]

This document provides detailed experimental protocols for both traditional copper-cocatalyzed and modern copper-free Sonogashira reactions for the synthesis of diarylalkynes.

General Considerations

-

Reaction Setup: All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified.

-

Reagents: Reagents should be of high purity. Anhydrous solvents are recommended for most procedures.

-

Safety: Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Protocol 1: One-Pot Synthesis of Unsymmetrical Diarylalkynes via Sonogashira Reaction and Decarboxylative Coupling

This protocol describes a one-pot method for the synthesis of unsymmetrically substituted diarylalkynes using a copper-free palladium catalyst. The process involves an initial Sonogashira coupling of an aryl iodide with propiolic acid, followed by a decarboxylative coupling with an aryl bromide.[1][2][5] This method is advantageous as it avoids the need for protecting groups on the alkyne and generates CO2 as the only byproduct.[2]

Experimental Workflow

Caption: One-pot synthesis of unsymmetrical diarylalkynes.

Reagents and Equipment

-

Aryl iodide

-

Aryl bromide

-

Propiolic acid

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Tetrabutylammonium fluoride (TBAF)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

Procedure

-

To a dried reaction flask under an inert atmosphere, add the aryl iodide (1.0 equiv), propiolic acid (1.0 equiv), Pd₂(dba)₃ (5 mol %), dppf (10 mol %), and TBAF (6.0 equiv).

-

Add anhydrous NMP (to make a 0.15 M solution with respect to the halide).

-

Stir the reaction mixture at room temperature for 12 hours.

-

After the initial Sonogashira coupling is complete, add the aryl bromide (1.0 equiv) to the reaction mixture.

-

Heat the reaction mixture to 90 °C and stir for an additional 12 hours.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired unsymmetrical diarylalkyne.

Data Presentation

| Entry | Aryl Iodide | Aryl Bromide | Yield (%) |

| 1 | 4-Iodoanisole | 4-Bromotoluene | 85 |

| 2 | 4-Iodotoluene | 4-Bromoanisole | 82 |

| 3 | Iodobenzene | 4-Bromobenzonitrile | 78 |

| 4 | 4-Iodobenzonitrile | Bromobenzene | 75 |

Yields are representative and may vary depending on the specific substrates and reaction scale.[1]

Protocol 2: Copper-Free Sonogashira Coupling of Aryl Bromides with Terminal Alkynes

This protocol outlines a copper-free Sonogashira coupling method, which is beneficial for synthesizing products where copper contamination is a concern, such as in pharmaceutical applications. This method utilizes a palladium catalyst with a specific phosphine ligand.[6][7]

Reaction Mechanism: Catalytic Cycle

Caption: Generalized catalytic cycle for Sonogashira coupling.

Reagents and Equipment

-

Aryl bromide

-

Terminal alkyne

-

Palladium(II) acetate (Pd(OAc)₂)

-

sXPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Cesium carbonate (Cs₂CO₃)

-

Acetonitrile (MeCN)

-

Water (degassed)

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

Procedure

-

In a reaction vessel, combine the aryl bromide (1.0 equiv), terminal alkyne (1.5 equiv), Pd(OAc)₂ (2 mol %), and sXPhos (4 mol %).

-

Add Cs₂CO₃ (2.0 equiv).

-

The vessel is evacuated and backfilled with an inert gas (argon is recommended) three times.

-

Add degassed acetonitrile and water (in a 1:1 ratio, to achieve a 0.2 M concentration of the aryl bromide).

-

Heat the reaction mixture to 65 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Add water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the diarylalkyne.

Data Presentation

| Entry | Aryl Bromide | Terminal Alkyne | Yield (%) |

| 1 | 4-Bromopyridine | Phenylacetylene | 92 |

| 2 | 1-Bromo-4-nitrobenzene | 4-Ethynylanisole | 88 |

| 3 | 2-Bromonaphthalene | 1-Ethynyl-4-fluorobenzene | 95 |

Yields are representative and demonstrate the versatility of the copper-free protocol.[8]

Protocol 3: Traditional Sonogashira Coupling with Copper(I) Cocatalyst

This classic protocol utilizes a palladium catalyst in conjunction with a copper(I) salt, typically copper(I) iodide (CuI), as a cocatalyst.[3][9] This method is robust and widely applicable for a variety of substrates.

Reagents and Equipment

-

Aryl halide (iodide or bromide)

-

Terminal alkyne

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

An amine base and solvent (e.g., triethylamine or diisopropylamine)

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer

Procedure

-

To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (1-5 mol %), and CuI (2-10 mol %).

-

Add the amine solvent (e.g., triethylamine).

-

Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, dilute the reaction mixture with a suitable solvent like diethyl ether or ethyl acetate and filter through a pad of celite to remove the precipitated ammonium salt.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Data Presentation

| Entry | Aryl Halide | Terminal Alkyne | Yield (%) |

| 1 | Iodobenzene | Phenylacetylene | 95 |

| 2 | 4-Bromoacetophenone | 1-Heptyne | 89 |

| 3 | 3-Iodopyridine | Trimethylsilylacetylene | 91 |

These yields are typical for the traditional Sonogashira coupling protocol.[9][10]

Troubleshooting and Optimization

-

Low Yields: If yields are low, consider increasing the catalyst loading, using a more active ligand, or increasing the reaction temperature. Ensure that the reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere. The choice of base can also be critical.

-

Homocoupling of Alkyne (Glaser Coupling): This is a common side reaction, especially in copper-catalyzed reactions.[11] Running the reaction under copper-free conditions can eliminate this side product. If using copper, ensure a strictly anaerobic environment.

-

Dehalogenation of Aryl Halide: This can occur at higher temperatures. If this is observed, try running the reaction at a lower temperature for a longer period.

By following these detailed protocols, researchers can effectively synthesize a wide range of diarylalkynes for various applications in drug discovery and materials science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. One-pot synthesis of diarylalkynes using palladium-catalyzed sonogashira reaction and decarboxylative coupling of sp carbon and sp2 carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Palladium-Catalyzed Arylation of Enynes and Electron-Deficient Alkynes Using Diaryliodonium Salts [organic-chemistry.org]

- 11. US7642391B1 - Palladium-catalyzed coupling of aryl halides with alkynes - Google Patents [patents.google.com]